Cas no 67643-51-0 (2,4-dibromo-5-methylaniline)

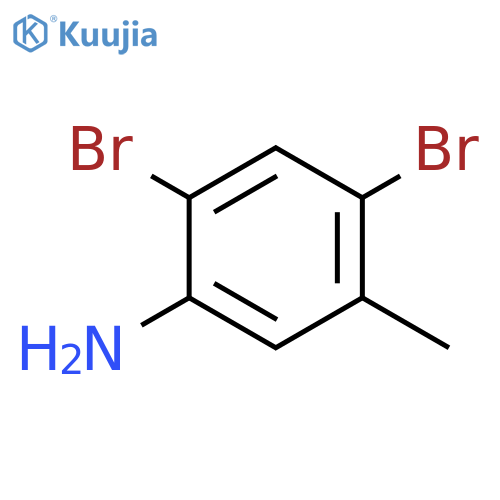

2,4-dibromo-5-methylaniline structure

商品名:2,4-dibromo-5-methylaniline

2,4-dibromo-5-methylaniline 化学的及び物理的性質

名前と識別子

-

- 2,4-dibromo-5-methylaniline

- 3-Methyl-4,6-dibromoaniline

- (2,4-dibromo-5-methylphenyl)amine

- 2,4-Dibrom-5-methyl-anilin

- 2,4-dibromo-5-methyl-aniline

- 4.6-Dibrom-3-amino-toluol

- 4.6-Dibrom-m-toluidin

- 4.6-Dibromo-m-toluidin

- Z1269169709

- SCHEMBL2321600

- 67643-51-0

- SCA64351

- DB-392017

- EN300-1428721

- AC-907/25004639

- 2,4-Dibromo-5-methylbenzenamine

- AKOS024259817

- CS-0234544

- 2,4-dibromo-5-methylphenylamine

- MFCD00234284

-

- MDL: MFCD00234284

- インチ: InChI=1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3

- InChIKey: LOTJCUXBWOAEDD-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C=C1Br)Br)N

計算された属性

- せいみつぶんしりょう: 262.89500

- どういたいしつりょう: 262.895

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- PSA: 26.02000

- LogP: 3.68340

2,4-dibromo-5-methylaniline セキュリティ情報

2,4-dibromo-5-methylaniline 税関データ

- 税関コード:2921430090

- 税関データ:

中国税関コード:

2921430090概要:

2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)

要約:

HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,4-dibromo-5-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1428721-0.05g |

2,4-dibromo-5-methylaniline |

67643-51-0 | 95% | 0.05g |

$72.0 | 2023-07-10 | |

| Enamine | EN300-1428721-0.1g |

2,4-dibromo-5-methylaniline |

67643-51-0 | 95% | 0.1g |

$108.0 | 2023-07-10 | |

| Enamine | EN300-1428721-2.5g |

2,4-dibromo-5-methylaniline |

67643-51-0 | 95% | 2.5g |

$475.0 | 2023-07-10 | |

| Alichem | A019148706-1g |

2,4-Dibromo-5-methylaniline |

67643-51-0 | 95% | 1g |

$400.00 | 2023-09-01 | |

| Enamine | EN300-1428721-250mg |

2,4-dibromo-5-methylaniline |

67643-51-0 | 95.0% | 250mg |

$154.0 | 2023-09-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305214-100mg |

2,4-Dibromo-5-methylaniline |

67643-51-0 | 95+% | 100mg |

¥2721.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305214-1g |

2,4-Dibromo-5-methylaniline |

67643-51-0 | 95+% | 1g |

¥7272.00 | 2024-05-04 | |

| 1PlusChem | 1P00FZIJ-1g |

3-Methyl-4,6-dibromoaniline |

67643-51-0 | 97% | 1g |

$203.00 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305214-2.5g |

2,4-Dibromo-5-methylaniline |

67643-51-0 | 95+% | 2.5g |

¥12819.00 | 2024-05-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305214-10g |

2,4-Dibromo-5-methylaniline |

67643-51-0 | 95+% | 10g |

¥27518.00 | 2024-05-04 |

2,4-dibromo-5-methylaniline 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

67643-51-0 (2,4-dibromo-5-methylaniline) 関連製品

- 61549-49-3(9-Decenenitrile)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:67643-51-0)2,4-dibromo-5-methylaniline

清らかである:99%

はかる:10g

価格 ($):2443